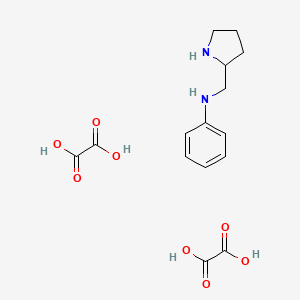

N-(Pyrrolidin-2-ylmethyl)aniline dioxalate

Description

N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is a dioxalate salt of a tertiary amine featuring a pyrrolidine-substituted aniline backbone. Its molecular structure includes a pyrrolidine ring linked via a methylene group to the aniline nitrogen, with two oxalic acid molecules providing the counterions. The compound is identified by CAS 1177271-46-3 and has a purity of 95% in commercial preparations . Dioxalate salts are often employed to enhance solubility and stability in pharmaceutical applications .

Properties

IUPAC Name |

oxalic acid;N-(pyrrolidin-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2C2H2O4/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11;2*3-1(4)2(5)6/h1-3,5-6,11-13H,4,7-9H2;2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIWZAOENWYHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of pyrrolidine with aniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with oxalic acid to form the dioxalate salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in organic synthesis and materials science.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and aniline moiety play crucial roles in its binding and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

4-Ethoxy-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate (CAS 1177361-86-2)

- Structure : Features a para-ethoxy (-OCH₂CH₃) group on the aniline ring.

- Molecular Formula : C₁₇H₂₄N₂O₉ (MW: 400.38) .

2-Ethoxy-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate (CAS 1177355-31-5)

- Structure : Ortho-ethoxy substitution on the aniline ring.

- Implications : Steric hindrance from the ortho position may reduce ligand flexibility and affect coordination with metal ions compared to para-substituted analogs .

4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate

- Structure : Bromine and methyl groups at the 4- and 2-positions of the aniline ring.

- Applications : Bromine enhances electrophilic reactivity, making this derivative useful in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates .

N-(Pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline Dioxalate

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Solubility (Inferred) |

|---|---|---|---|

| N-(Pyrrolidin-2-ylmethyl)aniline dioxalate | 400.38 (analog) | None | High (dioxalate salt) |

| 4-Ethoxy derivative | 400.38 | Para-ethoxy | Moderate |

| 4-Bromo-2-methyl derivative | ~450 (estimated) | Bromo, methyl | Low |

| Trifluoromethyl derivative | ~430 (estimated) | -CF₃ | Moderate |

Coordination Chemistry

- Metal Complex Formation : The parent compound and its analogs act as ligands. For example, a palladium(II) complex with 2,6-diisopropyl-N-[(S)-pyrrolidin-2-ylmethyl]aniline exhibits square-planar geometry (Pd–N bond lengths: 2.040–2.072 Å) .

- Flexibility : Substituents like ethoxy or bromine may restrict ligand flexibility, impacting coordination modes compared to the unsubstituted parent compound .

Biological Activity

N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structural features include:

- Pyrrolidine Ring : This five-membered ring enhances the compound's reactivity and ability to interact with biological targets.

- Aniline Moiety : The aniline part of the molecule is crucial for its biological interactions, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrrolidine ring allows for versatile binding capabilities, potentially leading to the modulation of various biological pathways. Research indicates that it may inhibit certain enzymes or activate receptors involved in crucial physiological processes.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . It has been tested against several bacterial strains, showing varying degrees of effectiveness. For instance, compounds structurally similar to this compound have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Initial findings indicate that it may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A comparative analysis was conducted on various derivatives of this compound.

- Results indicated that modifications to the aniline moiety significantly influenced antimicrobial efficacy, with some derivatives outperforming standard antibiotics.

- Cytotoxicity Assays :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C11H16N2·2C2H2O4 | Exhibits dual functionality from pyrrolidine and aniline moieties |

| 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | C11H14Cl2N2·2C2H2O4 | Enhanced reactivity due to dichloro substitution |

| 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | C12H18N2·2C2H2O4 | Potential for increased biological activity due to methyl substitution |

This table illustrates how structural variations influence the biological activity of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.